molecular formula C21H28O12 B15125605 6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B15125605
M. Wt: 472.4 g/mol
InChI Key: GWMAFZPFSLUKMN-UHFFFAOYSA-N
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Description

6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[72102,7]dodec-5-ene-12,2’-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the spirocyclic core, followed by the introduction of hydroxyl groups and the carboxylic acid functionality. Common reagents used in these steps include oxidizing agents, protecting groups, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxylic acid functionality allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyldeoxynivalenol: A related compound with similar structural features and biological activities.

    12,13-Epoxytrichothec-9-en-8-one: Another compound with a spirocyclic core and multiple hydroxyl groups.

Uniqueness

6-[(3,10-Dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[721

Properties

Molecular Formula

C21H28O12

Molecular Weight

472.4 g/mol

IUPAC Name

6-[(3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)

InChI Key

GWMAFZPFSLUKMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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